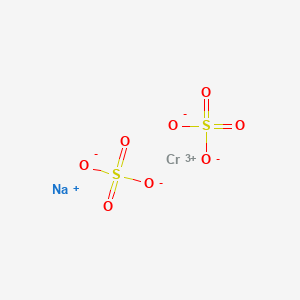

Chromium(3+) sodium disulphate

Description

Overview of Trivalent Chromium Coordination Chemistry in Sulfate (B86663) Systems

The chemistry of trivalent chromium (Cr(III)) in sulfate systems is fundamentally governed by its coordination behavior. In aqueous solutions, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet or purple color to the solution. homescience.netchemguide.co.uk This complex is kinetically inert, meaning the exchange of the coordinated water molecules with other ligands, such as sulfate ions, is a slow process. homescience.netnmfrc.org

When solutions containing [Cr(H₂O)₆]³⁺ and sulfate ions are heated, a noticeable color change from violet to green occurs. homescience.net This change signifies the displacement of one or more water molecules in the inner coordination sphere by sulfate ions, forming sulfato-chromium(III) complexes. homescience.net The resulting green-colored species can have various compositions, with one or more sulfate ions acting as ligands. homescience.net The degree of substitution depends on factors such as temperature and the concentration of sulfate ions.

In concentrated solutions, the formation of polynuclear chromium hydroxo complexes can also occur, further contributing to the complexity of the system. researchgate.net The presence of different ionic species, including aquated ions, sulfato complexes, and polynuclear complexes, influences the physicochemical properties of the solution, such as its viscosity and electrical conductivity. researchgate.net

Historical Context and Development of Double Sulfate Research

The study of double sulfates containing chromium dates back to the 19th century, with the discovery of chrome alum, KCr(SO₄)₂·12H₂O. libretexts.orgwikipedia.org These compounds, often referred to as alums, are a class of double salts that crystallize from equimolar solutions of their constituent sulfates. chemguide.co.uklibretexts.org Sodium sulfate, however, shows a more moderate tendency to form double salts compared to potassium and ammonium (B1175870) sulfates. wikipedia.org The sodium-containing alum, NaCr(SO₄)₂, is one of the few alums formed with sodium sulfate. wikipedia.org

Early research focused on the synthesis and crystallization of these double sulfates. libretexts.orgwikipedia.org A significant development in the production of chromium sulfates came from the utilization of byproducts from chromate (B82759) oxidations of organic compounds. wikipedia.orgwhy.gr For instance, the large-scale production of anthraquinone (B42736) and quinone from anthracene (B1667546) and phenol (B47542) using chromic acid generates a chromium(III) oxide byproduct, which can be readily extracted with sulfuric acid to produce chromium(III) sulfate. wikipedia.orgwhy.gr

The development of analytical techniques such as X-ray crystallography has been crucial in elucidating the detailed structures of these complex salts, including the arrangement of the metal ions, sulfate groups, and water molecules within the crystal lattice. researchgate.netacs.org

Classification and Nomenclature of Inorganic Double Salts with Chromium(III)

Chromium(3+) sodium disulphate belongs to a class of compounds known as double salts. A double salt is a crystalline salt containing two different cations or anions. chemguide.co.uklibretexts.org In this case, the salt contains chromium(III) (Cr³⁺) and sodium (Na⁺) as the cations and sulfate (SO₄²⁻) as the anion.

The systematic name for this compound is this compound. It is also commonly referred to as chromium sodium sulfate. echemi.comchemicalbook.com The nomenclature for double salts typically lists the cations followed by the anion. The oxidation state of the chromium ion is indicated in parentheses, as in chromium(III).

Double sulfates containing chromium(III) are often classified as alums. blogspot.com Alums are a specific type of double sulfate with the general formula M⁺M³⁺(SO₄)₂·12H₂O, where M⁺ is a monovalent cation (like sodium or potassium) and M³⁺ is a trivalent cation (like chromium or aluminum). wikipedia.orgblogspot.com Therefore, the dodecahydrate form of this compound, NaCr(SO₄)₂·12H₂O, is known as sodium chrome alum. wikipedia.orgechemi.com

Data Tables

Table 1: Chemical and Physical Properties of this compound and its Dodecahydrate

| Property | Anhydrous this compound | Chromium(3+) Sodium Sulfate Dodecahydrate |

| CAS Number | 36221-65-5 echemi.comchemicalbook.com | 17854-98-7 chemsrc.comchemwhat.com |

| Molecular Formula | CrNaO₈S₂ chemicalbook.comalfa-chemistry.com | CrH₂₄NaO₂₀S₂ chemsrc.comchemwhat.com |

| Molar Mass | 267.111 g/mol echemi.comchemicalbook.com | 483.294 g/mol chemsrc.com |

| Appearance | Data not available | Data not available |

| Solubility in Water | Data not available | Soluble atamankimya.com |

Structure

2D Structure

Properties

CAS No. |

36221-65-5 |

|---|---|

Molecular Formula |

CrNaO8S2 |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

sodium;chromium(3+);disulfate |

InChI |

InChI=1S/Cr.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |

InChI Key |

MILMJAFFMWCPLL-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |

Origin of Product |

United States |

Synthetic Pathways and Preparative Methodologies

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of double sulfate (B86663) salts, offering good control over stoichiometry and product purity. These techniques involve the dissolution of chromium(III) and sodium precursors in a suitable solvent, typically water, followed by the induction of crystallization or precipitation.

Controlled Crystallization Techniques

Controlled crystallization from an aqueous solution is a common method for obtaining high-purity crystalline double salts. This technique relies on the principle of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, leading to the formation of a solid crystalline phase. For Chromium(3+) sodium disulphate, this can be achieved by dissolving stoichiometric amounts of a chromium(III) salt, such as chromium(III) sulfate (Cr₂(SO₄)₃), and a sodium salt, like sodium sulfate (Na₂SO₄), in water.

The process involves the careful manipulation of parameters such as temperature and solvent volume to induce crystallization. For many double sulfate salts, solubility is temperature-dependent. nih.gov A common strategy is to prepare a saturated solution at an elevated temperature and then slowly cool it to a lower temperature where the solubility of the double salt is significantly reduced, causing it to crystallize out of the solution. geologyscience.ru The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less ordered particles.

Another approach to controlled crystallization is solvent evaporation. In this method, the solvent is slowly removed from a solution containing the precursor salts at a constant temperature, increasing the concentration of the solutes until supersaturation is reached and crystallization begins. This technique is particularly useful for compounds whose solubility does not have a strong dependence on temperature.

The efficiency and success of controlled crystallization are influenced by several factors, as illustrated in the table below, which is based on general principles of double salt crystallization.

| Parameter | Effect on Crystallization | Typical Conditions for Double Sulfates |

| Temperature Gradient | Influences crystal size and purity; slow cooling favors larger crystals. | Cooling from 50-70°C to room temperature over several hours. |

| Solvent Evaporation Rate | A slower rate promotes the growth of larger, more uniform crystals. | Evaporation at a constant temperature (e.g., 25°C or 40°C) over days. |

| Molar Ratio of Precursors | A stoichiometric ratio (1:1 for Cr₂(SO₄)₃ to Na₂SO₄) is ideal for pure product formation. | Equimolar concentrations of chromium(III) sulfate and sodium sulfate. |

| pH of the Solution | Can affect the speciation of chromium(III) in solution and the solubility of the double salt. | Typically maintained in the acidic range to prevent hydrolysis of Cr³⁺. |

Precipitation from Mixed Aqueous Solutions

Precipitation is a rapid formation of a solid from a solution and can be induced by various means, including the addition of a precipitating agent or by changing the solvent composition to reduce the solubility of the target compound. In the context of this compound, precipitation can be achieved by mixing concentrated aqueous solutions of chromium(III) sulfate and sodium sulfate. The high concentration of ions in the mixed solution can exceed the solubility product of CrNa(SO₄)₂, leading to its precipitation.

The characteristics of the precipitate, such as particle size and morphology, are influenced by the rate of mixing of the reactant solutions and the degree of supersaturation. Rapid mixing and high supersaturation typically result in the formation of fine, often amorphous, precipitates, while slower addition and lower supersaturation can yield more crystalline products.

A variation of this method is antisolvent precipitation, where a solvent in which the double salt is insoluble is added to an aqueous solution of the precursor salts. mdpi.com Common antisolvents for inorganic salts include ethanol (B145695) and isopropanol. The addition of the antisolvent reduces the dielectric constant of the solvent mixture, thereby decreasing the solubility of the ionic compound and causing it to precipitate.

The table below summarizes key parameters affecting the precipitation of double sulfate salts from aqueous solutions. rsc.org

| Parameter | Influence on Precipitation | General Observations |

| Reactant Concentration | Higher concentrations lead to a higher degree of supersaturation and faster precipitation. | Molar concentrations in the range of 0.5 M to 2.0 M are often used. |

| Mixing Rate | Rapid mixing can lead to smaller particle sizes and potential inclusion of impurities. | Slow, controlled addition of one reactant solution to the other is preferred. |

| Temperature | Affects the solubility of the double salt and the kinetics of precipitation. | Often carried out at room temperature, but can be adjusted to optimize yield. |

| Presence of Additives | Can influence crystal habit and prevent agglomeration of particles. | Use of seeding crystals can promote controlled crystal growth. |

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal synthesis are powerful techniques for producing highly crystalline materials. These methods involve carrying out the chemical reaction in a closed vessel, typically an autoclave, at elevated temperatures and pressures. For hydrothermal synthesis, the solvent is water, while for solvothermal synthesis, it can be an organic solvent.

The synthesis of this compound via a hydrothermal route would involve placing aqueous solutions of chromium(III) and sodium salts into a Teflon-lined autoclave and heating it to a specific temperature for a set duration. Under these conditions, the solubility of the reactants and the kinetics of the reaction are enhanced, often leading to the formation of well-defined crystals of the double salt. This method has been successfully employed for the synthesis of analogous sodium rare-earth double sulfates, such as NaLn(SO₄)₂·H₂O. researchgate.netumontpellier.fr

The properties of the final product can be tailored by controlling the reaction parameters. For instance, the temperature, reaction time, pH of the precursor solution, and the presence of mineralizers can all influence the phase, size, and morphology of the resulting crystals. researchgate.net

The following table outlines the typical parameters for the hydrothermal synthesis of double sulfate salts, based on studies of related compounds. rsc.org

| Parameter | Effect on Product Characteristics | Typical Range for NaLn(SO₄)₂ Synthesis |

| Temperature | Higher temperatures generally lead to higher crystallinity and larger crystal sizes. | 150 - 220 °C |

| Reaction Time | Longer reaction times can promote the growth of more stable crystalline phases. | 12 - 48 hours |

| pH of Precursor Solution | Can influence the morphology and phase purity of the product. | Often adjusted to be in the acidic or neutral range. |

| Precursor Concentration | Affects the nucleation and growth kinetics of the crystals. | 0.1 M - 1.0 M |

Solid-State and Mechanochemical Synthesis

Solid-state and mechanochemical methods offer alternative, often solvent-free, routes to the synthesis of inorganic materials. These techniques are particularly useful for producing materials that are difficult to crystallize from solution or that are sensitive to solvents.

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures. For the synthesis of this compound, this would typically involve intimately mixing fine powders of a chromium(III) salt, such as anhydrous chromium(III) sulfate, and sodium sulfate in the desired stoichiometric ratio.

The mixture is then heated in a furnace to a high temperature, often for an extended period, to allow for the diffusion of ions and the formation of the double salt product. The reaction temperature must be carefully chosen to be high enough to overcome the kinetic barriers of the reaction but below the decomposition temperatures of the reactants and the product. Intermediate grinding steps may be necessary to ensure the homogeneity of the reaction mixture and to promote complete reaction.

While this method is straightforward, it can sometimes be challenging to achieve a phase-pure product without the formation of side products. The high temperatures required can also lead to a lack of control over particle size and morphology, often resulting in sintered materials.

Ball-Milling and Grinding Approaches

Mechanochemical synthesis utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. acs.org This method is often carried out at room temperature and can be performed without the use of solvents, making it a green and efficient synthetic route.

For the preparation of this compound, a mixture of solid chromium(III) sulfate and sodium sulfate would be placed in a milling vial along with grinding media (e.g., steel or zirconia balls). The high-energy impacts from the milling process provide the activation energy for the reaction to occur, leading to the formation of the double salt. nih.gov

The outcome of a mechanochemical synthesis can be influenced by several parameters, including the milling time, frequency, the type of mill, and the ball-to-powder ratio. In some cases, a small amount of a liquid, in a technique known as liquid-assisted grinding (LAG), can be added to catalyze the reaction and improve the crystallinity of the product. nih.gov

The following table summarizes the key parameters in the mechanochemical synthesis of inorganic double salts.

| Parameter | Influence on the Reaction | General Considerations |

| Milling Time | Longer milling times generally lead to a more complete reaction. | Typically ranges from minutes to several hours. |

| Milling Frequency/Speed | Higher frequencies impart more energy, accelerating the reaction rate. | Must be optimized to avoid decomposition or amorphization of the product. |

| Ball-to-Powder Ratio | A higher ratio generally increases the efficiency of the milling process. | Common ratios range from 10:1 to 50:1 by weight. |

| Liquid-Assisted Grinding (LAG) | The addition of a small amount of liquid can catalyze the reaction and enhance crystallinity. | A few microliters of a polar solvent per gram of reactants is often sufficient. |

Green Chemistry Principles in Synthesis

The synthesis of chromium-containing compounds is increasingly guided by the principles of green chemistry, which aim to enhance efficiency and reduce waste. These principles are pivotal in developing sustainable synthetic pathways for compounds like this compound.

Solvent-Free Synthesis Considerations

Solvent-free synthesis presents a significant advancement in creating coordination polymers, including those involving chromium(III) and sulfonate groups. nih.govrsc.org This methodology typically involves a straightforward, two-step process of grinding the reactants together followed by heating the mixture in a sealed system. nih.gov Such an approach circumvents the limitations of conventional solvent-based methods. nih.govrsc.org

One of the key advantages of solvent-free reactions in this context is the enhanced coordination of the sulfonate group with the highly inert Cr³⁺ ions. nih.govrsc.org Research has shown that this method can even reverse the conventional coordination preference from carboxylate (-COO⁻) being favored over sulfonate (-SO₃⁻) to the opposite, a counterintuitive but beneficial outcome for creating stable chromium-sulfonate frameworks. nih.govrsc.org The mechanism often involves a double displacement reaction between chromium salts and sulfonic acid groups, a process facilitated by the higher acidity of the –SO₃H group compared to carboxylic acid groups. nih.govrsc.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, signifying that all reactant atoms are found in the final product, with no byproducts generated. wikipedia.orgrsc.org This differs from percentage yield, as a reaction can have a high yield but a poor atom economy if it produces significant waste products. wikipedia.org

For the synthesis of this compound, a hypothetical reaction pathway could involve the combination of chromium(III) sulfate and sodium sulfate. The atom economy for such an addition reaction would be, by definition, 100%, as all reactants are incorporated into the single desired product.

Reaction: Cr₂(SO₄)₃ + Na₂SO₄ → 2 CrNa(SO₄)₂

However, many industrial syntheses are not simple addition reactions. For instance, substitution or elimination reactions often generate byproducts, leading to a lower atom economy. asdlib.org A process that produces sodium sulfate as a byproduct, for example, would have a reduced atom economy. asdlib.orggoogle.com Improving atom economy involves the careful selection of starting materials and catalytic systems to minimize waste. wikipedia.org

Below is a data table illustrating the theoretical atom economy for the proposed addition reaction.

| Property | Value |

| Reactant 1 | Chromium(III) sulfate (Cr₂(SO₄)₃) |

| Molar Mass of Reactant 1 | 392.18 g/mol |

| Reactant 2 | Sodium sulfate (Na₂SO₄) |

| Molar Mass of Reactant 2 | 142.04 g/mol |

| Total Mass of Reactants | 534.22 g/mol |

| Product | This compound (CrNa(SO₄)₂) |

| Molar Mass of Product | 267.11 g/mol (for one mole) |

| Total Mass of Product | 534.22 g/mol (for two moles) |

| Atom Economy (%) | (534.22 / 534.22) * 100 = 100% |

Note: Molar masses are approximate. The calculation assumes an addition reaction, which represents an ideal scenario for atom economy.

Purification and Isolation Techniques

Achieving high purity is critical for the application of chemical compounds. For this compound, standard laboratory and industrial techniques such as recrystallization, washing, and chromatography are employed for purification and isolation.

Recrystallization and Washing Protocols

Recrystallization is a fundamental technique for purifying solid compounds. youtube.com The process relies on the principle of differential solubility. The impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor). youtube.com

A general protocol for recrystallization involves the following steps:

| Step | Procedure | Purpose |

|---|---|---|

| 1. Solvent Selection | Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. | To allow for dissolution upon heating and crystallization upon cooling. |

| 2. Dissolution | Dissolve the impure solid in the minimum amount of hot solvent. | To create a saturated solution and maximize yield. |

| 3. Hot Filtration | If insoluble impurities are present, filter the hot solution. | To remove solid impurities before crystallization begins. |

| 4. Crystallization | Allow the filtered solution to cool slowly and undisturbed. | To promote the formation of large, pure crystals that exclude impurities. youtube.com |

| 5. Isolation | Separate the crystals from the mother liquor by filtration (e.g., vacuum filtration). | To collect the purified solid product. |

| 6. Washing | Rinse the isolated crystals with a small amount of ice-cold solvent. | To remove any adhering mother liquor containing impurities without dissolving the product. youtube.com |

| 7. Drying | Dry the purified crystals to remove any residual solvent. | To obtain the final, pure, solid product. |

Washing is a crucial step, and specific protocols may be employed, such as washing precipitated salts with deionized water to remove contaminants. google.com The duration and method of washing are controlled to prevent driving contamination further into the product. service.gov.uk

Chromatographic Separation Methods (if applicable)

Ion chromatography is a powerful technique for the separation and quantification of different ionic species in a sample, such as distinguishing between different oxidation states of chromium. thermofisher.com This method is particularly applicable for analyzing solutions containing Cr(III) ions.

The separation of Cr(III) can be achieved using a cation exchange column, such as a Dionex IonPac CS5A. thermofisher.com Because of the slow ligand exchange kinetics of Cr(III), a pre-column derivatization step is often necessary. This involves complexing the Cr(III) with a reagent like pyridine-2,6-dicarboxylic acid (PDCA) to form a stable Cr(III)-PDCA complex, which can then be separated and detected. thermofisher.com

The conditions for chromatographic separation must be carefully optimized, including the composition of the mobile phase (eluent) and the detection wavelength. After separation, the Cr(III)-PDCA complex can be detected by absorbance, for instance, at a wavelength of 335 nm. thermofisher.com

Table of Chromatographic Conditions for Cr(III) Separation

| Parameter | Specification |

| Technique | Ion Chromatography |

| Column | Dionex IonPac CS5A |

| Pre-column Derivatization | Required to form Cr(III)-PDCA complex |

| Eluent Composition | Example: 2 mM PDCA / 2 mM Na₂HPO₄ / 10 mM NaI / 50 mM CH₃CO₂NH₄ / 2.8 mM LiOH thermofisher.com |

| Detection Method | Absorbance Detection |

| Detection Wavelength | 335 nm for Cr(III)-PDCA complex thermofisher.com |

This analytical method allows for the precise isolation and quantification of Cr(III) from mixtures, which is essential for quality control and research applications.

Structural Elucidation and Advanced Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. uol.dersc.org Through this technique, a detailed crystallographic profile of sodium chromium(III) sulfate (B86663) hexahydrate, NaCr(SO₄)₂(H₂O)₆, has been established, revealing a complex and well-ordered architecture. znaturforsch.com Attempts to crystallize the commonly anticipated sodium chromium alum, which would be a dodecahydrate, have instead yielded this monoclinic hexahydrate form. znaturforsch.comresearchgate.net

The fundamental repeating unit of a crystal is its unit cell, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). For sodium chromium(III) sulfate hexahydrate, these parameters have been precisely determined. The compound crystallizes in the monoclinic system, which is characterized by two right angles and one non-right angle in its unit cell. znaturforsch.com

The specific space group provides a complete description of the symmetry elements present within the crystal structure. The determined space group for this compound is C2/c.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.141(3) |

| b (Å) | 6.678(1) |

| c (Å) | 14.935(3) |

| α (°) | 90 |

| β (°) | 118.42(3) |

| γ (°) | 90 |

| Volume (ų) | 1415.7(5) |

Data sourced from Rees-Isele, L. & Keller, E. (2009). znaturforsch.com

The precise measurement of distances between atoms (bond lengths) and the angles between bonds provides critical insight into the nature of the chemical bonding within the compound. In NaCr(SO₄)₂(H₂O)₆, the key interactions are within the hexaaquachromium(III) cation, the sulfate anions, and the coordination sphere of the sodium cation. The Cr-O bond lengths are characteristic of chromium(III) coordinated to water molecules, while the S-O distances are typical for sulfate groups. znaturforsch.com

| Bond | Distance (Å) |

|---|---|

| Cr1–O(water) | 1.955 - 1.975 |

| Na1–O(sulfate) | 2.28 - 2.54 |

| S1–O | 1.467 - 1.488 |

| S2–O | 1.464 - 1.487 |

Data sourced from Rees-Isele, L. & Keller, E. (2009). znaturforsch.com

Bond angles further define the geometry of the coordination polyhedra. The O-Cr-O angles within the [Cr(H₂O)₆]³⁺ cation are close to 90°, consistent with a slightly distorted octahedral geometry. The O-S-O angles are approximately 109.5°, as expected for a tetrahedral sulfate ion. The O-Na-O angles show a wider range, reflecting a more distorted coordination environment. znaturforsch.com

| Angle | Value (°) |

|---|---|

| O(water)–Cr1–O(water) | 88.6 - 91.4 |

| O–S1–O | 108.6 - 110.3 |

| O–S2–O | 108.7 - 110.5 |

| O(sulfate)–Na1–O(sulfate) | 57 - 116 |

Data sourced from Rees-Isele, L. & Keller, E. (2009). znaturforsch.com

The crystal structure of NaCr(SO₄)₂(H₂O)₆ is composed of distinct cationic and anionic units. The chromium(III) ion exists as an isolated hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. znaturforsch.com In this complex, the Cr³⁺ ion is octahedrally coordinated by six oxygen atoms, each belonging to a water molecule.

An extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice of NaCr(SO₄)₂(H₂O)₆. The hydrogen atoms of the water molecules coordinated to the chromium(III) ion act as hydrogen bond donors. The acceptors are the oxygen atoms of the sulfate anions. znaturforsch.com Every water hydrogen atom and every sulfate oxygen atom is involved in at least one hydrogen bond. This intricate network links the {[Na(SO₄)₂]³⁻} chains and the [Cr(H₂O)₆]³⁺ complexes, creating a robust, three-dimensional supramolecular assembly. znaturforsch.com

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a vital analytical technique used to identify crystalline phases and assess the purity of a bulk sample. The PXRD pattern of a material provides a unique fingerprint based on the atomic arrangement within its crystal lattice. researchgate.net

For chromium(3+) sodium disulphate, PXRD is used to confirm that the synthesized material corresponds to the correct crystalline phase, such as the monoclinic hexahydrate NaCr(SO₄)₂(H₂O)₆. By comparing the experimental diffraction pattern with a reference pattern calculated from the single-crystal X-ray diffraction data, one can verify the phase identity. znaturforsch.com Furthermore, the absence of peaks corresponding to potential impurities, such as starting materials or other crystalline phases, confirms the sample's high purity. researchgate.net It has been noted that the powder pattern for this monoclinic hexahydrate was previously assigned erroneously in the Powder Diffraction File (PDF-2) as the sodium chromium alum. znaturforsch.com

Neutron Diffraction Studies

Neutron diffraction is a powerful crystallographic technique that is particularly sensitive to the positions of lighter elements, such as hydrogen, which are often difficult to locate precisely using X-ray diffraction. It is also an essential tool for determining the magnetic structure of materials. researchgate.netresearchgate.net

While neutron diffraction would be highly relevant for the structural analysis of hydrated this compound—especially for accurately determining the positions of the hydrogen atoms in the water ligands and mapping the hydrogen bonding network with high precision—specific neutron diffraction studies on this compound are not prominent in the surveyed literature. Such a study could provide a more detailed understanding of the hydrogen bond geometries and the dynamics of the water molecules within the lattice.

Computational Crystallography and Lattice Energy Calculations

Computational crystallography serves as a powerful adjunct to experimental techniques, providing theoretical insights into the atomic-level structure and energetic stability of crystalline materials. Through first-principles calculations, it is possible to predict crystal structures, refine experimental data, and compute fundamental properties such as lattice energy. For a complex ionic compound like this compound, these computational methods offer a pathway to understanding its intrinsic structural and thermodynamic characteristics, especially in the absence of extensive experimental data.

Theoretical Framework and Modeling

The primary approach for the computational investigation of crystalline solids is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. synopsys.comroyalsocietypublishing.org DFT allows for the calculation of a vast range of properties, including structural, electronic, and vibrational phenomena, making it a cornerstone of solid-state physics and chemistry. royalsocietypublishing.org

For a compound like this compound, a typical computational workflow would involve:

Crystal Structure Prediction (CSP): In the absence of single-crystal X-ray diffraction data, CSP algorithms can be employed to predict stable crystal structures based solely on the chemical composition. wikipedia.orgrsc.org Methods such as ab initio random structure searching (AIRSS) or evolutionary algorithms explore the potential energy surface to identify low-energy polymorphs. wikipedia.org

Structural Optimization: Once candidate structures are identified, DFT is used to perform geometric optimization. This process relaxes the atomic positions and unit cell parameters to find the minimum energy configuration, yielding theoretical lattice constants and bond lengths. mdpi.com

Property Calculation: With an optimized crystal structure, further DFT calculations can predict electronic properties (like band gaps), vibrational modes (from phonon calculations), and thermodynamic stability. mdpi.com

Lattice Energy Calculations

Lattice energy (U) is a critical measure of the stability of an ionic crystal, defined as the energy released upon the formation of one mole of the solid compound from its constituent gaseous ions. wikipedia.org It cannot be measured directly but can be determined through theoretical calculations or indirectly via a Born-Haber cycle. lumenlearning.comchemguide.co.uk

The theoretical calculation of lattice energy is fundamentally based on the electrostatic interactions between ions in the crystal lattice. The Born-Landé equation provides a classic model:

U = - (NAM z+z-e2) / (4πε₀r₀) * (1 - 1/n)

This equation considers the Madelung constant (M), which reflects the geometry of the crystal lattice, the charges of the ions (z⁺, z⁻), the inter-ionic distance (r₀), and the Born exponent (n), which accounts for repulsive forces. calculatorsconversion.com For complex structures, more sophisticated computational models are used, but the underlying principles of coulombic attraction and short-range repulsion remain.

Alternatively, the Born-Haber cycle , an application of Hess's Law, allows for the calculation of lattice energy by summing the enthalpy changes of several independent steps that lead to the formation of the ionic solid from its elemental components. study.combyjus.com

The table below outlines the fundamental ionic parameters required for a theoretical lattice energy calculation of this compound.

Table 1: Theoretical Ionic Parameters for Lattice Energy Calculation

| Ion | Charge | Ionic Radius (pm) |

|---|---|---|

| Cr³⁺ | +3 | 61.5 |

| Na⁺ | +1 | 102 |

Note: Ionic radii can vary depending on the coordination number and crystal environment. The values presented are representative.

Illustrative Computational Data

While specific computational studies on anhydrous this compound are not extensively available in published literature, we can present illustrative data to demonstrate how theoretical results are evaluated against experimental findings. For context, experimental crystallographic data exists for the hydrated form, NaCr(SO₄)₂(H₂O)₆, which crystallizes in a monoclinic system. znaturforsch.comresearchgate.net A computational study on the anhydrous form would aim to predict its structure and compare it to related known materials.

Table 2: Illustrative Comparison of Experimental and Hypothetical Calculated Lattice Parameters

| Parameter | Experimental (NaCr(SO₄)₂(H₂O)₆) | Hypothetical DFT Calculation (Anhydrous CrNa(SO₄)₂) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic (Predicted) |

| a (Å) | 9.60 | 9.45 |

| b (Å) | 12.89 | 12.70 |

| c (Å) | 6.21 | 6.15 |

| β (°) | 107.4 | 90 |

Note: The data for anhydrous CrNa(SO₄)₂ is hypothetical and serves to illustrate the predictive capability of computational methods. The predicted crystal system may differ.

The calculated lattice energy provides a quantitative measure of ionic bond strength. A higher lattice energy generally correlates with greater thermal stability and lower solubility. wikipedia.org The following table presents a hypothetical lattice energy for this compound in comparison to related sulfate compounds.

Table 3: Comparative Theoretical Lattice Energies

| Compound | Formula | Theoretical Lattice Energy (kJ/mol) |

|---|---|---|

| Sodium Sulphate | Na₂SO₄ | -1827 |

| Chromium(III) Sulphate | Cr₂(SO₄)₃ | -11,500 (approx.) |

| This compound | CrNa(SO₄)₂ | -7,500 (Illustrative) |

Note: The lattice energy for CrNa(SO₄)₂ is an illustrative value, estimated based on ionic charges and sizes relative to the reference compounds. The value for Cr₂(SO₄)₃ is an approximation, as precise theoretical values for complex sulfates are subjects of detailed computational studies.

The significantly higher charge of the Cr³⁺ ion compared to Na⁺ leads to much stronger electrostatic attractions and, consequently, a substantially more exothermic lattice energy for chromium-containing sulfates compared to sodium sulfate. blogspot.com The value for this compound would be expected to fall between that of the simple binary sulfates, reflecting its mixed-cation nature. These computational insights are invaluable for predicting material stability and guiding the synthesis of novel compounds.

Spectroscopic Characterization and Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of chromium(3+) sodium disulphate is dominated by electronic transitions involving the d-orbitals of the Cr(III) center. As a d³ metal ion, it typically forms octahedral or pseudo-octahedral complexes, the electronic spectra of which can be interpreted using ligand field theory.

In an octahedral ligand field, the five degenerate d-orbitals of the free Cr³⁺ ion split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). testbook.com The three d-electrons of Cr³⁺ singly occupy the t₂g orbitals, resulting in a ⁴A₂g ground state term. dalalinstitute.comsydney.edu.au The absorption of light in the visible region promotes an electron from the t₂g level to the eg level. rsc.org For a d³ ion in an octahedral field, three spin-allowed electronic transitions are theoretically expected:

ν₁: ⁴A₂g → ⁴T₂g

ν₂: ⁴A₂g → ⁴T₁g(F)

ν₃: ⁴A₂g → ⁴T₁g(P)

In aqueous solutions, where the chromium ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, two broad absorption bands are typically observed in the visible region. docbrown.info These correspond to the first two spin-allowed transitions. A third, higher-energy transition often occurs in the ultraviolet region and can be obscured by charge-transfer bands. sydney.edu.au The appearance of [Cr(H₂O)₆]³⁺ solutions is typically violet or green-grey, which is a consequence of the absorption of light in the yellow-orange part of the spectrum. rsc.orgdocbrown.info

The energies of the observed d-d transitions can be used to calculate important ligand field parameters, which quantify the interaction between the metal ion and its ligands.

The Crystal Field Splitting Parameter (Δo or 10Dq): This parameter measures the energy difference between the t₂g and eg orbital sets. The magnitude of Δo is influenced by the nature of the ligands, with stronger field ligands causing a larger split. testbook.com For d³ systems, the energy of the lowest energy transition, ν₁, is equal to 10Dq.

Racah Parameters (B and C): These parameters relate to the interelectronic repulsion between the d-electrons. In a complex, the repulsion is less than in the free gas-phase ion, a phenomenon known as the nephelauxetic effect. The Racah parameter B in the complex is smaller than that of the free ion (B₀). The nephelauxetic ratio (β = B/B₀) provides a measure of the covalency in the metal-ligand bond.

For the analogous [Cr(H₂O)₆]³⁺ ion, typical absorption maxima are observed around 580 nm (ν₁) and 400 nm (ν₂). docbrown.info From these values, the ligand field parameters can be estimated.

Table 1: UV-Vis Spectroscopic Data and Ligand Field Parameters for an Aqueous Cr(III) Environment

| Parameter | Value | Transition / Interpretation |

| λmax (ν₁) ** | ~580 nm | ⁴A₂g → ⁴T₂g |

| Wavenumber (ν₁) | ~17,240 cm⁻¹ | - |

| λmax (ν₂) | ~400 nm | ⁴A₂g → ⁴T₁g(F) |

| Wavenumber (ν₂) ** | ~25,000 cm⁻¹ | - |

| 10Dq (Δo) | ~17,240 cm⁻¹ | Corresponds directly to the energy of the ν₁ transition. |

| Racah Parameter (B) | ~650 - 750 cm⁻¹ | Calculated from the positions of ν₁ and ν₂. Reflects interelectronic repulsion. |

Note: Data is based on the well-characterized [Cr(H₂O)₆]³⁺ ion, which represents the local environment in aqueous solutions of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the structural arrangement of the sulfate (B86663) anions, the status of water molecules (coordinated vs. lattice), and the direct bonding between the chromium ion and its oxygen-based ligands.

The vibrational spectrum of the sulfate ion (SO₄²⁻) is highly sensitive to its local environment. A free sulfate ion possesses tetrahedral (Td) symmetry, which dictates the activity of its four fundamental vibrational modes.

ν₁ (A₁): Symmetric S-O stretch (~981 cm⁻¹) - Raman active only.

ν₂ (E): O-S-O bend (~451 cm⁻¹) - Raman active only.

ν₃ (F₂): Asymmetric S-O stretch (~1104 cm⁻¹) - IR and Raman active.

ν₄ (F₂): O-S-O bend (~613 cm⁻¹) - IR and Raman active.

When a sulfate ion coordinates to the chromium(III) center (forming an inner-sphere complex), its symmetry is lowered from Td to C₃v (monodentate coordination) or C₂v (bidentate coordination). This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split into multiple bands and, significantly, the ν₁ and ν₂ modes, which are IR-inactive in the free ion, become IR active. princeton.edu The appearance of a strong ν₁ band in the IR spectrum is a clear indicator of sulfate coordination to the metal center.

Table 2: Typical Vibrational Frequencies for Sulfate Anion

| Mode | Free SO₄²⁻ (Td symmetry) | Coordinated SO₄²⁻ (Lowered symmetry) | Activity Change upon Coordination |

| ν₁ (Sym. Stretch) | ~981 cm⁻¹ (Raman only) | Appears ~990-1010 cm⁻¹ | Becomes IR active |

| ν₂ (Bend) | ~451 cm⁻¹ (Raman only) | Appears ~460-480 cm⁻¹ | Becomes IR active |

| ν₃ (Asym. Stretch) | ~1104 cm⁻¹ (Degenerate) | Splits into 2 or 3 bands (~1030-1150 cm⁻¹) | Degeneracy lifted |

| ν₄ (Bend) | ~613 cm⁻¹ (Degenerate) | Splits into 2 or 3 bands (~600-670 cm⁻¹) | Degeneracy lifted |

Water molecules within the crystal structure can be present as ligands directly bonded to the Cr(III) ion (coordinated water or aqua ligands) or as water of hydration held within the lattice by hydrogen bonds (lattice water). These two types of water molecules can be distinguished by IR spectroscopy.

O-H Stretching: The region from 3000 to 3600 cm⁻¹ is characteristic of O-H stretching vibrations. Bands for coordinated water are often at lower frequencies and are broader compared to lattice water due to stronger interactions with the cation.

H-O-H Bending: The scissoring or bending mode of water (ν₂) typically appears around 1600-1630 cm⁻¹. The frequency can be slightly shifted depending on the strength of the hydrogen bonding. aps.org

Librational Modes: Coordinated water molecules exhibit additional low-frequency librational modes (rocking, wagging, and twisting) that are absent in water vapor. These modes, often found in the 400-900 cm⁻¹ region, are characteristic of the restricted motion of water when bound to a metal ion. The presence of these bands provides strong evidence for aqua ligands.

Table 3: General IR Frequencies for Water Molecules in Hydrated Salts

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3000 - 3600 | Broad bands indicating hydrogen bonding. |

| H-O-H Bend | 1600 - 1630 | Scissoring vibration. |

| Librational Modes | 400 - 900 | Rocking, wagging, twisting of coordinated H₂O. |

The direct vibrations between the chromium ion and the oxygen atoms of its ligands (from both water and sulfate) occur at very low frequencies, typically in the far-infrared region (< 600 cm⁻¹). These metal-oxygen (Cr-O) stretching modes are direct probes of the primary coordination sphere. The analysis of these bands can confirm the presence of Cr-O(sulfate) and Cr-O(water) bonds. For many first-row transition metal aqua complexes, these vibrations are found in the 250-500 cm⁻¹ range. researchgate.net The precise position depends on the bond strength and the masses of the atoms involved.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons, such as compounds containing the Chromium(III) ion. For this compound, EPR provides detailed insights into the electronic structure and local environment of the Cr³⁺ centers. The Cr³⁺ ion has a d³ electron configuration, resulting in a ground state with a total electron spin of S = 3/2. cas.cn

The EPR spectra of Cr³⁺ in a crystalline environment are described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, the fine structure, and the hyperfine interaction. The effective spin Hamiltonian for a Cr³⁺ ion (S=3/2) in a magnetic field can be expressed as:

H = βB·g·S + S·D·S + I·A·S

Where:

β is the Bohr magneton.

B is the external magnetic field.

g is the g-tensor, which is typically close to the free-electron value (~1.98) for Cr³⁺ in an octahedral environment.

S is the electron spin operator.

D is the zero-field splitting (ZFS) tensor.

I is the nuclear spin operator (for the 53Cr isotope).

A is the hyperfine coupling tensor.

Angular variation studies of EPR spectra can reveal the presence of magnetically inequivalent Cr³⁺ complexes within the crystal lattice. icm.edu.pl In similar sulphate compounds like alums, Cr³⁺ often substitutes for Al³⁺ and is surrounded by an octahedron of water molecules. icm.edu.pl The spin Hamiltonian parameters provide a sensitive probe of the local symmetry and bonding environment of the chromium ion.

| Host Lattice | g-value (g_iso) | Zero-Field Splitting |D| (cm⁻¹) | Symmetry |

|---|---|---|---|

| NH₄Al(SO₄)₂·12H₂O | 1.977 | 0.065 | Trigonal |

| KAl(SO₄)₂·12H₂O | 1.978 | 0.072 | Trigonal |

| RbAl(SO₄)₂·12H₂O | 1.978 | 0.088 | Trigonal |

Note: Data are representative values from studies on chromium-doped alums, which are structurally related to this compound. icm.edu.pl

Zero-field splitting (ZFS) refers to the lifting of the degeneracy of the spin states in the absence of an external magnetic field. For the S = 3/2 system of Cr³⁺, the four-fold degenerate spin state splits into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). This splitting is caused by the interaction of the electron spin with the local crystal field, which distorts the ion's environment from perfect cubic symmetry.

The ZFS is described by the parameters D (axial) and E (rhombic). The magnitude of D indicates the extent of the axial distortion (e.g., trigonal or tetragonal) of the coordination octahedron. icm.edu.pl A non-zero E value signifies a lower-symmetry, rhombic distortion. In many sulphate-containing alums, the Cr³⁺ ion resides in a site of trigonal symmetry, leading to a non-zero D parameter and E=0. icm.edu.pl The magnitude of the ZFS parameter is sensitive to the nature of the surrounding ions, indicating that monovalent cations like sodium likely play a role in the trigonal distortion of the water octahedron around the chromium ion. icm.edu.pl Anisotropy studies, which involve measuring the EPR spectrum at various orientations of the crystal in the magnetic field, are essential for determining the principal values and orientation of the g and D tensors, thereby mapping the local symmetry of the Cr³⁺ site.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopic techniques are crucial for determining the oxidation state and local atomic structure of elements in a compound.

X-ray Photoelectron Spectroscopy (XPS) provides a direct measurement of the elemental composition and oxidation states at a material's surface. For this compound, the binding energy of the Cr 2p core level electrons is characteristic of the Cr(III) oxidation state. Studies on various chromium compounds show that the Cr 2p₃/₂ peak for Cr(III) species typically appears in the range of 576-578 eV. researchgate.netelectrochemsci.org This allows for unambiguous confirmation of the +3 oxidation state, distinguishing it from other possible states like Cr(0), Cr(II), or Cr(VI). electrochemsci.org

X-ray Absorption Spectroscopy (XAS) offers complementary information about both the oxidation state and the local geometric structure. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. The energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. researchgate.net Furthermore, for Cr³⁺ in an octahedral environment, the pre-edge peak feature in the K-edge XANES spectrum, which corresponds to the 1s → 3d transition, is typically weak. researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local coordination environment. Analysis of the EXAFS oscillations can determine the coordination number and bond distances of the nearest-neighbor atoms. researchgate.net For Cr³⁺ in a hydrated sulphate environment, this analysis would be expected to reveal an octahedral coordination of oxygen atoms around the central chromium ion, with typical Cr-O bond distances of approximately 1.97-1.99 Å. nih.gov

| Chemical State | Binding Energy (eV) |

|---|---|

| Cr(0) (metal) | ~574.4 |

| Cr(III) (in Cr₂O₃/Cr(OH)₃) | ~576.5 - 577.5 |

| Cr(VI) (in CrO₃/CrO₄²⁻) | ~579.0 - 580.0 |

Note: Values are compiled from general XPS data for chromium compounds. researchgate.netelectrochemsci.org

High-resolution XPS spectra of Cr(III) compounds can exhibit fine structure due to multiplet splitting. bohrium.comuwo.ca The interaction between the core hole created during photoemission and the unpaired electrons in the 3d valence shell leads to a splitting of the core-level peaks. The pattern of this splitting is characteristic of the d³ electronic configuration of the high-spin Cr³⁺ ion and can provide insights into the electronic state. bohrium.com

XANES spectra also provide information on bonding. The intensity and shape of the pre-edge features are related to the symmetry of the Cr³⁺ site and the degree of metal-ligand orbital mixing (covalency). In centrosymmetric octahedral coordination, the 1s → 3d transition is formally forbidden, resulting in a weak pre-edge peak. Any distortion from perfect octahedral symmetry or increased covalency can enhance the intensity of this feature. nih.gov Therefore, a detailed analysis of both XPS and XAS spectra can yield a comprehensive picture of the electronic structure and bonding in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to paramagnetic compounds like this compound presents unique challenges and opportunities. The presence of the paramagnetic Cr³⁺ center, with its unpaired electrons, dominates the magnetic environment of nearby nuclei.

Direct observation of the chromium nucleus (⁵³Cr) is generally not feasible due to its low natural abundance (9.5%), small magnetogyric ratio, and the extreme line broadening caused by the rapid relaxation induced by its own unpaired electrons. However, NMR can be a valuable tool for probing other nuclei within the compound, such as ²³Na.

The ²³Na nucleus is 100% naturally abundant and has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. huji.ac.il In a diamagnetic solid, one would expect a ²³Na NMR spectrum whose line shape is determined by the quadrupolar interaction and chemical shift anisotropy. In the presence of the paramagnetic Cr³⁺ ions, the ²³Na NMR spectrum is significantly altered:

Paramagnetic (Hyperfine) Shift: The magnetic field from the unpaired electrons on the Cr³⁺ ions causes a large shift in the resonance frequency of the ²³Na nuclei. The magnitude and direction of this shift depend on the distance and bonding pathway between the sodium and chromium ions.

Line Broadening: The fluctuating magnetic field from the paramagnetic centers provides a powerful mechanism for nuclear spin relaxation, leading to a dramatic broadening of the NMR signal. acs.org

Therefore, while high-resolution spectra are not expected, the observation of a broad, shifted ²³Na signal would confirm the interaction between the sodium ions and the paramagnetic centers. The characteristics of this signal could provide information on the distribution and proximity of sodium ions relative to the chromium centers in the crystal lattice.

In some cases, structural information is obtained by studying diamagnetic analogues, where the paramagnetic ion (Cr³⁺) is replaced by a diamagnetic ion of similar size and charge, such as Al³⁺ or Ga³⁺. This allows for high-resolution solid-state NMR studies of nuclei like ²³Na and ²⁷Al, providing detailed structural information that can be inferred to be very similar to that of the paramagnetic chromium compound.

| Property | Value |

|---|---|

| Spin (I) | 3/2 |

| Natural Abundance | 100% |

| Quadrupole Moment (fm²) | 140 |

| Frequency Ratio (Ξ) | 26.451900% |

Source: Data compiled from standard NMR references. huji.ac.il

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of chemical compounds. For Chromium(3+) sodium disulphate, DFT calculations can elucidate key features ranging from its geometric arrangement to its vibrational behavior.

Geometry Optimization and Electronic Structure Prediction

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule or crystal lattice, corresponding to the minimum energy state. For this compound, a plausible optimized geometry would feature a central chromium(III) ion in a coordination complex. The Cr(III) ion, with an electron configuration of [Ar]3d³, typically adopts an octahedral coordination geometry. docbrown.infojocpr.com In the solid state, the coordination sphere would likely be composed of oxygen atoms from multiple sulphate anions, which act as bridging ligands, and potentially water molecules if the compound is in a hydrated form.

The electronic structure of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, a relevant model for the hydrated Cr(III) ion, has been studied using DFT. These studies confirm the octahedral arrangement of water ligands around the central chromium ion. researchgate.net The predicted Cr-O bond lengths in such hydrated complexes are typically in the range of 1.99 to 2.14 Å. researchgate.net

The electronic structure of the sulphate ion (SO₄²⁻) is a stable tetrahedron. DFT calculations on hydrated sulphate clusters provide insights into the S-O bond lengths and O-S-O angles, which are slightly perturbed by interactions with surrounding water molecules and cations.

For the complete CrNa(SO₄)₂ crystal lattice, a full geometry optimization would predict the precise lattice parameters and the specific arrangement of the Cr(III) and Na⁺ cations relative to the sulphate anions.

Table 1: Representative Geometric Parameters from DFT Calculations on Related Species

| Parameter | Species | Value |

| Cr-O Bond Length | [Cr(H₂O)₆]³⁺ | ~2.0 - 2.1 Å |

| S-O Bond Length | SO₄²⁻ (hydrated) | ~1.5 Å |

| O-S-O Angle | SO₄²⁻ (hydrated) | ~109.5° |

Note: This interactive table contains data derived from DFT studies on hydrated chromium(III) and sulphate ions as model systems.

Bonding Analysis and Charge Distribution

The bonding in this compound is a combination of ionic and covalent interactions. Strong electrostatic forces exist between the Na⁺ and Cr³⁺ cations and the disulphate [S₂O₇]²⁻ or two separate sulphate [SO₄]²⁻ anions. Within the chromium coordination sphere, the bonds between the Cr³⁺ ion and the oxygen atoms of the sulphate ligands (or water molecules) exhibit significant covalent character.

DFT combined with Natural Bond Orbital (NBO) analysis for the [Cr(H₂O)₆]³⁺ ion reveals that Cr³⁺ is an effective σ-acceptor, drawing electron density from the oxygen ligands. acs.orgnih.govresearchgate.net This ligand-to-metal charge transfer is a key feature of the coordinate covalent bonds. The π-accepting abilities of Cr³⁺, however, are found to be the weakest among the first-row transition metal trivalent ions. acs.orgnih.govresearchgate.net

Charge distribution calculations, such as those using Mulliken population analysis, can quantify the partial charges on each atom. In hydrated sulphate clusters, DFT calculations show that the negative charge is distributed among the oxygen atoms, with the sulphur atom carrying a partial positive charge. researchgate.net For this compound, a similar analysis would show a high positive charge on the chromium ion, a +1 charge on the sodium ion, and a delocalized negative charge across the oxygen atoms of the sulphate groups, reflecting the ionic and covalent nature of the bonding.

Vibrational Frequency Calculations and Spectral Simulation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, the simulated spectrum would be dominated by the internal vibrational modes of the sulphate ions.

The free sulphate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes:

ν₁ (A₁): Symmetric stretching, appearing as a strong, sharp peak in the Raman spectrum around 981 cm⁻¹.

ν₂ (E): Symmetric bending, typically observed around 451 cm⁻¹.

ν₃ (F₂): Antisymmetric stretching, a strong absorption in the IR spectrum around 1104 cm⁻¹.

ν₄ (F₂): Antisymmetric bending, found around 613 cm⁻¹ in the IR spectrum.

When the sulphate ion coordinates to the chromium(III) ion and is influenced by the crystal lattice, its symmetry is lowered. This reduction in symmetry causes the degenerate modes (ν₂, ν₃, ν₄) to split into multiple distinct bands and can make the ν₁ mode weakly active in the IR spectrum. jmcs.org.mxprinceton.edu DFT calculations on metal-sulphate complexes can accurately predict the magnitude of this splitting. Additionally, low-frequency modes corresponding to the vibrations of the Cr-O bonds and lattice vibrations would be predicted below 400 cm⁻¹. rruff.info

Table 2: Calculated Vibrational Frequencies for Sulphate and Related Species

| Vibrational Mode | Symmetry (in Td) | Approximate Wavenumber (cm⁻¹) | Spectral Activity |

| Symmetric Stretch (ν₁) | A₁ | 981 | Raman active |

| Symmetric Bend (ν₂) | E | 451 | Raman active |

| Antisymmetric Stretch (ν₃) | F₂ | 1104 | IR active |

| Antisymmetric Bend (ν₄) | F₂ | 613 | IR active |

| Cr-O Stretch | - | < 400 | IR & Raman active |

Note: This interactive table presents typical vibrational frequencies for the sulphate ion. Coordination to Cr(III) would cause splitting of the degenerate E and F₂ modes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. This technique is ideal for studying the behavior of this compound in solution and the fundamental processes of its crystal formation.

Solvation Behavior and Solution-State Dynamics

In aqueous solution, the ions of this compound would dissociate and become solvated by water molecules. MD simulations of Cr³⁺ in water show the formation of a very stable, octahedrally coordinated first hydration shell, [Cr(H₂O)₆]³⁺. researchgate.netacs.org The Cr-O distance for these inner-shell water molecules is found to be around 2.0 Å. researchgate.net A well-structured second hydration shell is also observed, a consequence of strong hydrogen bonding between the polarized first-shell water molecules and the surrounding water. researchgate.net The exchange of water molecules between the first hydration shell of Cr³⁺ and the bulk solvent is extremely slow, indicating a very inert coordination complex.

MD simulations of Na⁺ in aqueous solution show a more flexible and disordered first hydration shell compared to highly charged ions like Cr³⁺. researchgate.netchemrxiv.org The coordination number of water molecules around Na⁺ is typically found to be between 4 and 6, with a Na-O distance of approximately 2.4-2.5 Å. researchgate.netnih.gov Water exchange around the Na⁺ ion is significantly faster than for Cr³⁺.

Table 3: Solvation Properties from Molecular Dynamics Simulations

| Ion | Coordination Number | Peak of Radial Distribution Function (Ion-Oxygen) | First Shell Water Exchange |

| Cr³⁺ | 6 | ~2.0 Å | Very Slow |

| Na⁺ | 4-6 | ~2.4-2.5 Å | Fast |

Note: This interactive table summarizes key solvation characteristics for Cr³⁺ and Na⁺ ions in aqueous solution as determined by MD simulations.

Intermolecular Interactions and Crystal Growth Mechanisms

The interactions governing the properties of this compound are primarily strong, long-range electrostatic forces (ion-ion interactions). quora.comquora.com In solution, these are supplemented by strong ion-dipole interactions between the ions and water molecules. quora.com These forces dictate how the ions arrange themselves in the crystal lattice and how they behave in solution.

MD simulations can be used to model the process of crystal growth from a supersaturated solution. This process involves several key steps that can be observed at the molecular level:

Desolvation: Before an ion can be incorporated into the growing crystal lattice, it must partially or fully shed its hydration shell. This is an energetically demanding step, particularly for the inert hydration shell of Cr³⁺.

Surface Adsorption: The desolvated or partially solvated ions adsorb onto the surface of a crystal nucleus.

Integration: The adsorbed ions diffuse on the surface until they find a stable position and become integrated into the crystal lattice, forming new Cr-O-S and Na-O-S bonds.

Ligand Field Theory and Molecular Orbital Theory Applications

Theoretical and computational studies provide fundamental insights into the electronic structure, bonding, and spectroscopic properties of this compound. Methodologies such as Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT) are instrumental in elucidating the nature of the interactions between the chromium(III) ion and the sulfate (B86663) ligands.

Ligand Field Theory (LFT)

Ligand Field Theory, an extension of crystal field theory, describes the electronic structure of transition metal complexes by considering the effects of the ligands on the metal d-orbitals. For the chromium(III) ion (a d³ system) in an octahedral or pseudo-octahedral coordination environment, as is common in its complexes, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as the ligand field splitting parameter (Δo or 10Dq).

In the context of this compound, the sulfate ions (SO₄²⁻) and any coordinating water molecules act as ligands. The strength of the ligand field they create determines the magnitude of Δo. The spectrochemical series, an empirically determined ranking of ligands based on their ability to cause d-orbital splitting, places sulfate as a relatively weak-field ligand. wikipedia.org This suggests that the Δo for a sulfate-coordinated Cr(III) complex would be smaller compared to complexes with strong-field ligands like cyanide (CN⁻) or ethylenediamine (B42938) (en). wikipedia.orgstudylib.net

The electronic absorption spectrum of a d³ complex like those of Cr(III) typically shows spin-allowed transitions from the ground state (⁴A₂g) to excited states (⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P)). The energy of the lowest energy transition corresponds directly to the value of Δo. studylib.netumass.edu For many chromium(III) complexes, this value can be determined experimentally and then used to calculate other important ligand field parameters, such as the Racah parameter (B) and the nephelauxetic ratio (β). The Racah parameter relates to the interelectronic repulsion within the d-orbitals, and the nephelauxetic ratio indicates the degree of covalency in the metal-ligand bond.

A study on eldfellite-structured NaCr(SO₄)₂ highlighted the influence of the sulfate polyanions on the redox properties of the chromium ion, making the Cr³⁺/Cr²⁺ couple accessible. rsc.orgresearchgate.net This indicates a significant electronic interaction between the chromium center and the sulfate ligands, which is a key aspect explored by LFT.

Interactive Data Table: Comparison of Ligand Field Splitting Parameters (Δo) for Various Cr(III) Complexes

| Complex Ion | Ligand(s) | Δo (J/mole) |

| [Cr(acac)₃] | acetylacetonate | 199,442 |

| [Cr(H₂O)₆]³⁺ | water | 203,020 |

| K₃[Cr(ox)₃] | oxalate | 209,766 |

| K₃[Cr(NCS)₆] | thiocyanate | 212,761 |

| [Cr(en)₃]Cl₃ | ethylenediamine | 258,805 |

Note: This table, with data from a study on various Cr(III) complexes, illustrates the effect of different ligands on the crystal field splitting parameter. docsity.com The value for a sulfate ligand is expected to be in the lower range of this series.

Molecular Orbital Theory (MOT)

Molecular Orbital Theory provides a more comprehensive model of bonding in transition metal complexes by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals (MOs). In an octahedral Cr(III) complex, the metal's 3d, 4s, and 4p orbitals combine with the appropriate symmetry-adapted linear combinations (SALCs) of ligand orbitals.

For a complex involving sulfate ligands, the oxygen atoms of the sulfate ions provide the donor orbitals that interact with the chromium(III) center. The resulting molecular orbital diagram would show the formation of σ and π bonding and anti-bonding orbitals. The three electrons of the Cr³⁺ ion would occupy the lower energy t₂g molecular orbitals, which are typically non-bonding or slightly π-bonding in character, depending on the π-donating or π-accepting nature of the ligands. The eg* orbitals, which are anti-bonding in character, would remain unoccupied.

The energy separation between the t₂g and eg* orbitals in the MO diagram is equivalent to the ligand field splitting parameter (Δo) in LFT. Computational methods based on MOT, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model the electronic structure of this compound. kuleuven.be These calculations can predict geometric parameters (bond lengths and angles), orbital energies, and simulate electronic spectra, providing a theoretical basis for understanding the experimental observations.

Reactivity and Transformation Mechanisms

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of chromium(III) sulfate (B86663) compounds, to which Chromium(3+) sodium disulphate is closely related, has been a subject of scientific investigation to understand its stability at elevated temperatures. The decomposition ultimately leads to the formation of chromium(III) oxide and the evolution of sulfur oxides.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for studying the thermal decomposition of chromium sulfate compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

For hydrated chromium(III) sulfate salts, TGA typically reveals a multi-step mass loss. The initial steps correspond to the loss of water of hydration. For instance, a hydrated chromium(III) sulfate might lose a significant portion of its water molecules at temperatures around 100°C. Further heating leads to the loss of the remaining water molecules at higher temperatures.

The anhydrous chromium(III) sulfate is stable up to higher temperatures. Studies on anhydrous chromium(III) sulfate have shown that its decomposition occurs in a temperature range of 880 K to 1040 K (607°C to 767°C) nih.govepa.govacs.org. DSC analysis would show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition.

Table 1: Illustrative TGA Data for a Generic Hydrated Chromium(III) Sulfate

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 50 - 150 | Variable | Loss of weakly bound water of hydration |

| 150 - 300 | Variable | Loss of strongly bound water of hydration |

| > 600 | Significant | Decomposition of anhydrous sulfate |

Note: This table is illustrative and the exact temperatures and mass loss percentages would be specific to the hydration state and experimental conditions for this compound.

The primary gaseous products evolved during the thermal decomposition of chromium(III) sulfate are sulfur trioxide (SO₃) and sulfur dioxide (SO₂) nih.gov. The decomposition of the anhydrous sulfate can be represented by the following general reaction:

Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)

The sulfur trioxide can further decompose into sulfur dioxide and oxygen at higher temperatures:

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

Analysis of the evolved gases, often performed using techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) coupled with the thermal analysis instrument, confirms the presence of these sulfur oxides. X-ray diffraction analysis of the solid residue confirms the formation of crystalline chromium(III) oxide (Cr₂O₃) nih.govepa.govacs.org.

Ligand Exchange Kinetics and Mechanisms in Solution

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is known for its kinetic inertness. Ligand exchange reactions, where the water ligands are replaced by other ligands such as sulfate, are characteristically slow.

The substitution of water ligands in [Cr(H₂O)₆]³⁺ by sulfate ions is a key process in solutions of this compound. This can lead to the formation of inner-sphere sulfato complexes. The presence of sulfate ions in solution can result in the stepwise replacement of water molecules chemguide.co.uklibretexts.org. For example:

[Cr(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ + H₂O

Further substitution can also occur. These substitution reactions are generally slow due to the high ligand field stabilization energy of the d³ Cr(III) center. The mechanisms of these reactions are complex and can proceed through associative or dissociative pathways.

The pH of the solution has a significant impact on the reactivity of the hexaaquachromium(III) ion. In less acidic solutions, the aqua ligands can deprotonate to form hydroxo species chemguide.co.uklibretexts.orgnih.gov:

[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺

The presence of the hydroxide ligand in the coordination sphere can labilize the remaining water ligands, increasing the rate of substitution reactions. Therefore, ligand exchange is generally faster at higher pH values, although precipitation of chromium(III) hydroxide can occur if the pH is too high researchgate.netyoutube.com.

The ionic strength of the solution, influenced by the concentration of salts like sodium sulfate, can also affect the kinetics of ligand exchange. An increase in ionic strength can influence the rates of reaction between charged species. Studies on related systems have shown that increasing the ionic strength can lead to an increase in the rate constants for ligand substitution reactions involving Cr(III) aqua complexes epa.gov.

Redox Chemistry and Oxidation-Reduction Potentials

The redox chemistry of chromium is rich, with the +3 oxidation state being the most stable under normal environmental conditions. This compound is a compound where chromium is in this stable +3 state.

Oxidation of Cr(III) to higher oxidation states, such as Cr(VI), requires strong oxidizing agents and typically alkaline conditions. For example, hydrogen peroxide in an alkaline medium can oxidize Cr(III) to chromate (B82759) (CrO₄²⁻) chemguide.co.uklibretexts.org.

Reduction of Cr(III) to Cr(II) is also possible. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.424 V, indicating that Cr(III) is more stable than Cr(II) in aqueous solution libretexts.org. The electroreduction of Cr(III) ions in sulfate solutions has been studied, and it is a kinetically slow process with a high overpotential researchgate.netelectrochemsci.org.

Table 2: Standard Reduction Potentials for Selected Chromium Species

| Half-Reaction | Standard Potential (E°) (V) |

| Cr³⁺ + e⁻ → Cr²⁺ | -0.424 libretexts.org |

| Cr²⁺ + 2e⁻ → Cr(s) | -0.90 libretexts.org |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33 uri.edu |

The redox potentials indicate that while Cr(III) can be reduced, it requires a sufficiently strong reducing agent. Conversely, the oxidation of Cr(III) to Cr(VI) is thermodynamically favorable in the presence of strong oxidants, especially under acidic conditions as shown by the high positive potential of the dichromate/Cr(III) couple.

Stability of Chromium(III) in Various Environments

The trivalent oxidation state, Cr(III), is the most stable form of chromium. homescience.netlibretexts.org In aqueous solutions, the chemistry of chromium(III) is characterized by the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex imparts a bluish-green-gray color to solutions under daylight conditions. homescience.net The stability of chromium(III) is significantly influenced by the pH of the environment.

In acidic to neutral solutions, the [Cr(H₂O)₆]³⁺ ion is the predominant species. homescience.netresearchgate.net This complex is reasonably stable, though it exhibits acidic properties due to the hydrolysis of the coordinated water molecules, with typical solutions having a pH in the range of 2-3. chemguide.co.uk As the pH increases, deprotonation of the aqua ligands occurs, leading to the formation of various hydrolysis products. researchgate.net Between a pH of 4 and 6, species such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺ are formed. researchgate.net

Upon further increase in pH, the neutral complex, chromium(III) hydroxide ([Cr(OH)₃(H₂O)₃]), precipitates out of solution as a gray-green gelatinous solid. libretexts.orgdocbrown.info Chromium(III) hydroxide exhibits amphoteric behavior, dissolving in both acidic and strongly alkaline conditions. In excess strong alkali, it redissolves to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. docbrown.infolibretexts.org The minimum solubility for chromium(III) hydroxide is observed between pH 7 and 10. acs.orgosti.gov

The stability of chromium(III) is also enhanced by the formation of complexes with various ligands. stackexchange.com Due to its electronic configuration (d³), chromium(III) has a high ligand field stabilization energy, which contributes to the kinetic inertness of its complexes. stackexchange.comnih.gov This means that ligand exchange reactions are typically slow. nih.gov The formation of stable complexes with ligands such as sulfate, ammonia, and organic acids is a key feature of chromium(III) chemistry. researchgate.netiosrjournals.org The stability of these complexes can be quantified by their formation constants, as shown in the table below.

| Ligand | Log K | Reference |

|---|---|---|

| Oxalic Acid | 5.34 | researchgate.net |

| Malic Acid | 5.4 | researchgate.net |

| GLDA (dl-2-(2-carboxymethyl)nitrilotriacetic acid) | 13.77 | acs.org |

| HIDS (3-hydroxy-2,2?-iminodisuccinic acid) | 12.67 | acs.org |

Interactions with Oxidizing and Reducing Agents

Chromium(III) can act as both a reducing agent and an oxidizing agent, depending on the reaction conditions and the other reactants involved. youtube.com

As a Reducing Agent (Oxidation of Cr(III))

In alkaline environments, chromium(III) can be oxidized to the hexavalent state, chromium(VI). chemguide.co.uklibretexts.org A common laboratory procedure involves treating a solution of hexahydroxochromate(III) ions with a strong oxidizing agent like hydrogen peroxide. chemguide.co.uklibretexts.org The green solution of [Cr(OH)₆]³⁻ is warmed with hydrogen peroxide, resulting in the formation of the yellow chromate(VI) ion (CrO₄²⁻). chemguide.co.uklibretexts.org

Under certain pathological conditions involving chronic oxidative stress, the re-oxidation of Cr(III) to Cr(VI) can occur in biological systems. researchgate.net

As an Oxidizing Agent (Reduction of Cr(III))

The reduction of chromium(III) is also possible, typically requiring a strong reducing agent. For instance, zinc metal in the presence of an acid (like dilute sulfuric or hydrochloric acid) can reduce chromium(III) ions to chromium(II) ions. chemguide.co.uklibretexts.org The resulting solution of chromium(II) is a characteristic bright blue color. homescience.net

The reaction can be represented as: 2Cr³⁺(aq) + Zn(s) → 2Cr²⁺(aq) + Zn²⁺(aq) chemguide.co.uk

Chromium(II) is a powerful reducing agent and is readily re-oxidized back to chromium(III) by atmospheric oxygen. homescience.netchemguide.co.uk

The reactivity of chromium(III) with various oxidizing and reducing agents is summarized in the table below.

| Reagent | Condition | Product | Type of Reaction |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Alkaline | Chromate(VI) (CrO₄²⁻) | Oxidation |

| Zinc (Zn) | Acidic | Chromium(II) (Cr²⁺) | Reduction |

| Sodium Hypochlorite (NaOCl) | pH 9 | Chromium(VI) | Oxidation |

Solid-State Reactivity and Transformations

Anhydrous chromium(III) sulfate, Cr₂(SO₄)₃, is a reddish-brown crystalline solid, while its hydrated forms are typically violet or green solids. wikipedia.orgnih.gov The solid-state reactivity of chromium(III) sulfate is primarily characterized by its thermal decomposition.

Upon heating, chromium(III) sulfate undergoes decomposition to yield chromium(III) oxide (Cr₂O₃) and sulfur trioxide (SO₃). you-iggy.com This is a non-redox thermal decomposition reaction. you-iggy.com

The balanced chemical equation for this decomposition is: Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g) you-iggy.com

Studies using thermogravimetric and differential thermal analyses have determined the stability of chromium(III) sulfate at elevated temperatures. core.ac.ukresearchgate.net The decomposition temperature is dependent on the partial pressure of sulfur trioxide in the surrounding atmosphere. core.ac.uk In the temperature range of 880 to 1040 K, the Gibbs free energy change for the formation of chromium(III) sulfate from chromium(III) oxide and sulfur trioxide can be expressed as:

ΔG⁰ = -143,078 + 129.6T (cal/mol) core.ac.uk

X-ray diffraction analysis of the decomposition product confirms it to be crystalline Cr₂O₃. core.ac.ukresearchgate.net